molecular formula C2H6N2O4S B086804 Aminoacetonitrile bisulfate CAS No. 151-63-3

Aminoacetonitrile bisulfate

Cat. No. B086804
CAS RN: 151-63-3
M. Wt: 154.15 g/mol
InChI Key: GTGIXCPOLMWQTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aminoacetonitrile can be synthesized through the Strecker synthesis in astrophysical-like conditions, demonstrating its potential formation in space environments. This synthesis involves the reaction of methanimine, ammonia, and hydrogen cyanide in ice analogs, showing how aminoacetonitrile could be a precursor to amino acids like glycine in astrophysical environments (Danger et al., 2011).

Molecular Structure Analysis

Studies on aminoacetonitrile's molecular structure reveal its potential in forming complex organic molecules. For example, it has been synthesized alongside 2,3-bis[allylsulfanyl(amino)methylidene]succinonitrile, showcasing its versatility in creating molecular structures with significant biological and chemical relevance (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

Aminoacetonitrile participates in various chemical reactions, including the nickel-catalyzed cyanation of phenol derivatives, demonstrating its utility in synthesizing complex organic molecules (Takise, Itami, & Yamaguchi, 2016). Furthermore, its role in prebiotic chemistry is highlighted by its participation in reactions under conditions simulating the early Earth, which could lead to the formation of amino and imino acids, enriching the prebiotic soup (Loew, Chadha, & Chang, 1972).

Physical Properties Analysis

Aminoacetonitrile's physical properties, such as its reactivity in astrophysical-like conditions and its infrared spectrum, have been thoroughly investigated. These studies provide insights into its potential presence in interstellar environments and its role in the formation of more complex organic molecules (Jiang et al., 2023).

Chemical Properties Analysis

The chemical properties of aminoacetonitrile, including its ability to undergo polymerization and participate in various catalytic reactions, have been explored. For example, polymerization studies have shown the formation of glycyl-glycine and glycyl-diglycine under specific conditions, indicating its potential for creating biologically relevant compounds (Hanafusa & Akabori, 1959).

Scientific Research Applications

Aminoacetonitrile bisulfate is a versatile compound with several applications, particularly in the field of organic chemistry . Here are some of its applications:

  • Production of Glycine : Industrially, aminoacetonitrile is produced from glycolonitrile by reaction with ammonia . The reaction can be represented as follows:

    The resulting aminoacetonitrile can be hydrolyzed to give glycine .
  • Synthesis of Nitrogen-Containing Heterocycles : Aminoacetonitrile is bifunctional, making it useful in the synthesis of diverse nitrogen-containing heterocycles . These heterocycles are fundamental structures in many natural and synthetic compounds, including pharmaceuticals and dyes.

  • Antihelmintics : Aminoacetonitrile derivatives are useful antihelmintics . They act as nematode-specific ACh agonists, causing a spastic paralysis and rapid expulsion from the host .

Aminoacetonitrile bisulfate is a versatile compound with several applications, particularly in the field of organic chemistry . Here are some of its applications:

  • Production of Glycine : Industrially, aminoacetonitrile is produced from glycolonitrile by reaction with ammonia . The reaction can be represented as follows:

    The resulting aminoacetonitrile can be hydrolyzed to give glycine .
  • Synthesis of Nitrogen-Containing Heterocycles : Aminoacetonitrile is bifunctional, making it useful in the synthesis of diverse nitrogen-containing heterocycles . These heterocycles are fundamental structures in many natural and synthetic compounds, including pharmaceuticals and dyes.

  • Antihelmintics : Aminoacetonitrile derivatives are useful antihelmintics . They act as nematode-specific ACh agonists, causing a spastic paralysis and rapid expulsion from the host .

Safety And Hazards

Aminoacetonitrile bisulfate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-aminoacetonitrile;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGIXCPOLMWQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5466-22-8, 151-63-3
Record name Acetonitrile, 2-amino-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-amino-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90164685
Record name Aminoacetonitrile sulfate (1:1)
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Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoacetonitrile bisulfate

CAS RN

151-63-3, 5466-22-8
Record name Aminoacetonitrile sulfate (1:1)
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Record name Aminoacetonitrile sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25804
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Record name Aminoacetonitrile sulfate (1:1)
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Record name Aminoacetonitrile bisulphate
Source European Chemicals Agency (ECHA)
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Record name AMINOACETONITRILE HYDROGEN SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
HG Vogel - Skin Pharmacology and Physiology, 1993 - karger.com
… rats were treated 10 times either with 2 or 10 mg/kg sc prednisolone acetate or with 300 or 1,000 mg/kg po Z)-penicillamine or with 100 or 300 mg/kg po aminoacetonitrile bisulfate. …
Number of citations: 4 karger.com
AK BOSE, F GREER, CC PRICE - The Journal of Organic …, 1958 - ACS Publications
… However, by treating aminoacetonitrile bisulfate with phthalic anhydride arid triethylamine in benzene medium, … (b) Aminoacetonitrile bisulfate (30 g.) and phthalic anhydride (30 g.) were …
Number of citations: 103 pubs.acs.org
M Gütschow, JC Powers - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
… Compound 6 (2.99 g, 15 mmoles) was added to a stirred mixture of aminoacetonitrile bisulfate (2.77 g, 18 mmoles) and triethylamine (1.82 g, 18 mmoles) in dimethylformamide (75 ml). …
Number of citations: 14 onlinelibrary.wiley.com
LM Weinstock, P Davis, B Handelsman… - The Journal of Organic …, 1967 - ACS Publications
… a-Aminoacetonitrile bisulfate was found to be a convenient starting material for the synthesis of both 3chloro-1,2,5-thiadiazole (IVa) and … Aminoacetonitrile bisulfate (154 g, 1.0 mole) was …
Number of citations: 253 pubs.acs.org
V Ehmke, F Kilchmann, C Heindl, K Cui, J Huang… - …, 2011 - pubs.rsc.org
… coupling reaction with aminoacetonitrile bisulfate using the aforementioned conditions. The syntheses of ligands 6–9 (for the structures, see Table 1) followed slightly different routes …
Number of citations: 32 pubs.rsc.org
KM Baines, TW Rourke, K Vaughan… - The Journal of Organic …, 1981 - ACS Publications
… method:7 the arylamine was diazotized in hydrochloric acid with sodium nitrite, and the diazonium salt solution was treated with an aqueous solution of aminoacetonitrile bisulfate, …
Number of citations: 36 pubs.acs.org
HG Vogel - Biochimica et Biophysica Acta (BBA)-General Subjects, 1971 - Elsevier
… Male Sprague Dawley rats with an initial weight of 13o ~ IO g were treated orally with IOO mg/kg aminoacetonitrile bisulfate in carboxymethylcellulose suspension or subcutaneously …
Number of citations: 55 www.sciencedirect.com
A Tramonti, RA John, F Bossa… - European journal of …, 2002 - Wiley Online Library
… When 1 m 2,2,2-trifluoroethylamine or 0.2 m aminoacetonitrile bisulfate were included in the reaction mixture containing 20 µm GadB-K276A and 20 mm sodium glutamate, the enzyme …
Number of citations: 29 febs.onlinelibrary.wiley.com
T Ichikawa, H Owatari, T Kato - The Journal of Organic Chemistry, 1970 - ACS Publications
… Aminoacetonitrile bisulfate and glyoinamide hydrochloride were recrystallized from 95% ethanol and dried in a desiccator. All the other aminesused were …
Number of citations: 3 pubs.acs.org
SC Yoon - Journal of the Chemical Society, Perkin Transactions 1, 1998 - pubs.rsc.org
… -chloro-1,2,5thiadiazoles has been extensively studied by Weinstock and coworkers3 in a method involving the reaction of sulfur monochloride (S2Cl2) with α-aminoacetonitrile bisulfate…
Number of citations: 52 pubs.rsc.org

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